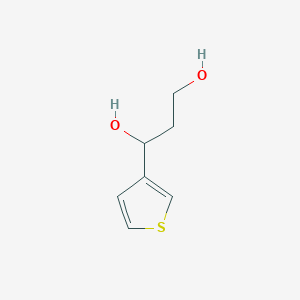
1-(Thiophen-3-yl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiophen-3-yl)propane-1,3-diol is an organic compound featuring a thiophene ring attached to a propane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)propane-1,3-diol typically involves the functionalization of thiophene derivatives. One common method is the reaction of thiophene-3-carboxaldehyde with a suitable diol under acidic or basic conditions to form the desired product. Another approach involves the use of thiophene-3-boronic acid in a Suzuki coupling reaction with a diol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
1-(Thiophen-3-yl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
Oxidation: Formation of thiophene-3-carboxylic acid derivatives.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
1-(Thiophen-3-yl)propane-1,3-diol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 1-(Thiophen-3-yl)propane-1,3-diol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary and are subject to ongoing research.
類似化合物との比較
1-(Thiophen-3-yl)propane-1,3-diol can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for pharmaceuticals.
Thiophene-3-boronic acid: Widely used in Suzuki coupling reactions for the formation of carbon-carbon bonds.
2,5-Dimethylthiophene: Used in the synthesis of polymers and advanced materials.
The uniqueness of this compound lies in its specific structure, which combines the properties of a thiophene ring with a diol moiety, making it a versatile compound for various applications.
特性
分子式 |
C7H10O2S |
|---|---|
分子量 |
158.22 g/mol |
IUPAC名 |
1-thiophen-3-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H10O2S/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5,7-9H,1,3H2 |
InChIキー |
OMOCPVDLPNCZMW-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


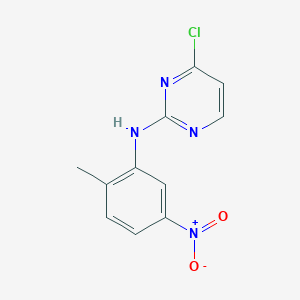
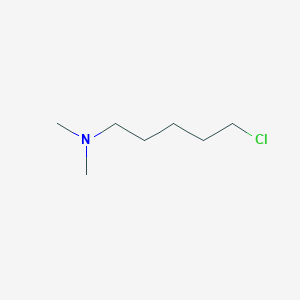



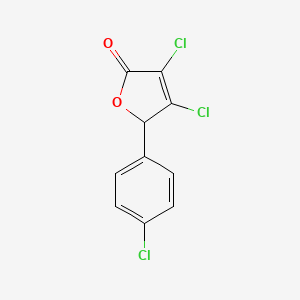
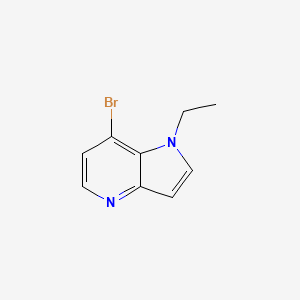

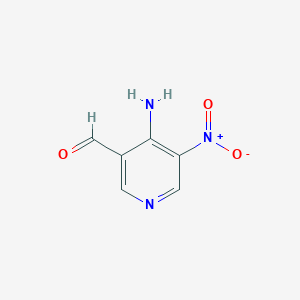
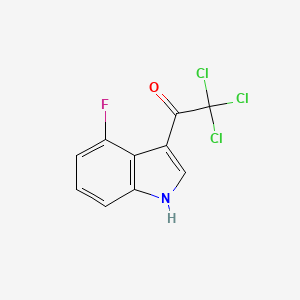

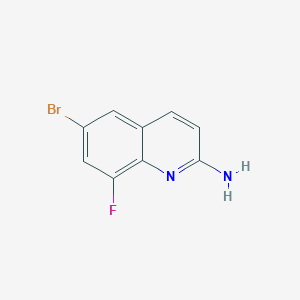
![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)

